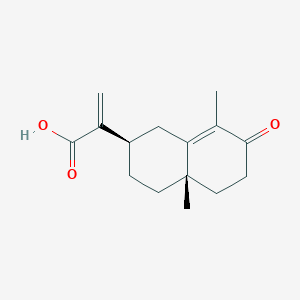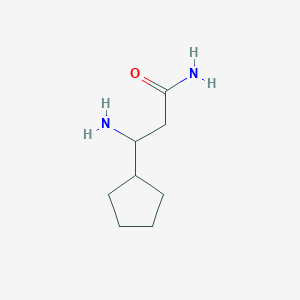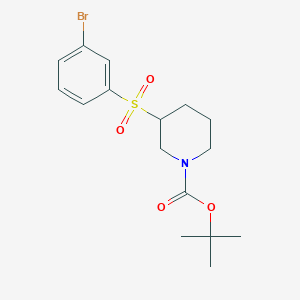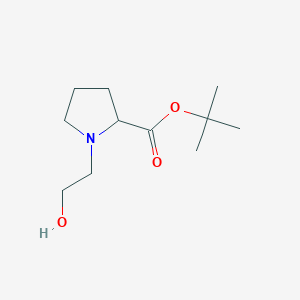
3-Hydroxy-2-(2-methylpropanamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-(2-methylpropanamido)propanoic acid, also known as (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid, is a compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . This compound is characterized by the presence of a hydroxyl group, an amide group, and a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-methylpropanamido)propanoic acid typically involves the reaction of L-serine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-(2-methylpropanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and alkoxides (e.g., RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(2-methylpropanamido)propanoic acid.
Reduction: Formation of 3-hydroxy-2-(2-methylpropylamino)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-(2-methylpropanamido)propanoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-(2-methylpropanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in binding to enzymes and receptors, influencing their activity and function. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-(2-methylpropanamido)butanoic acid: Similar structure but with an additional carbon in the backbone.
2-Hydroxy-3-(2-methylpropanamido)propanoic acid: Similar structure but with the hydroxyl and amide groups swapped.
3-Hydroxy-2-(2-ethylpropanamido)propanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-Hydroxy-2-(2-methylpropanamido)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
3-hydroxy-2-(2-methylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-4(2)6(10)8-5(3-9)7(11)12/h4-5,9H,3H2,1-2H3,(H,8,10)(H,11,12) |
Clave InChI |
QSEFPFCSTSMYJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


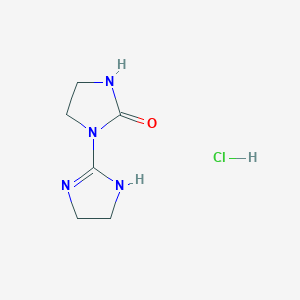
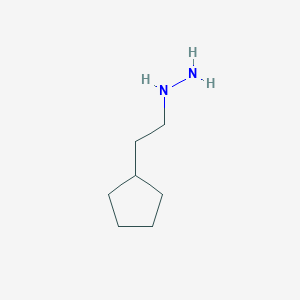
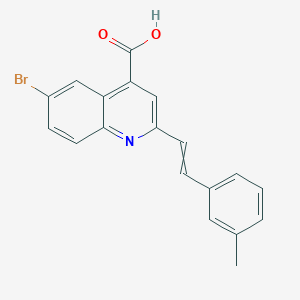

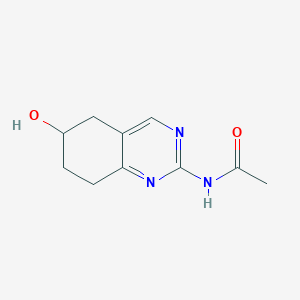
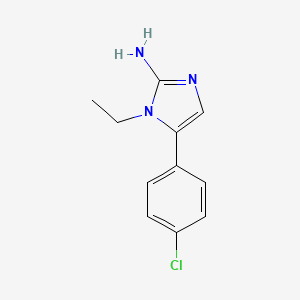
![N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440177.png)
![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12440178.png)
